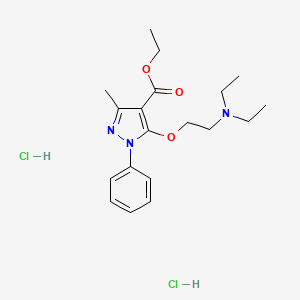
Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride typically involves multiple steps. One common method starts with the preparation of pyrazole-4-carboxylic acid derivatives from isoxazole-5(4H)-ones using [RuCl₂(p-cymene)]₂ as a catalyst . The reaction proceeds through a ring-opening non-decarboxylative pathway, generating a vinyl Ru-nitrenoid intermediate that undergoes cyclization to afford the desired pyrazoles.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying enzyme interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-pyrazolecarboxylate: A simpler pyrazole derivative with similar chemical properties.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: Another pyrazole derivative with different substituents.
Uniqueness
Pyrazole-4-carboxylic acid, 5-(2-(diethylamino)ethoxy)-3-methyl-1-phenyl-, ethyl ester, dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
19477-42-0 |
|---|---|
Fórmula molecular |
C19H29Cl2N3O3 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
ethyl 5-[2-(diethylamino)ethoxy]-3-methyl-1-phenylpyrazole-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C19H27N3O3.2ClH/c1-5-21(6-2)13-14-25-18-17(19(23)24-7-3)15(4)20-22(18)16-11-9-8-10-12-16;;/h8-12H,5-7,13-14H2,1-4H3;2*1H |
Clave InChI |
SKDUQSZSYGSFJS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)OCC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


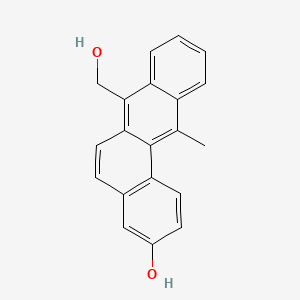
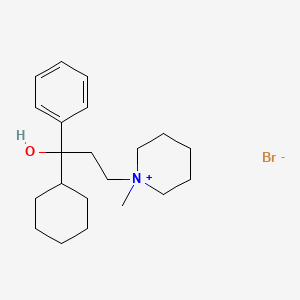
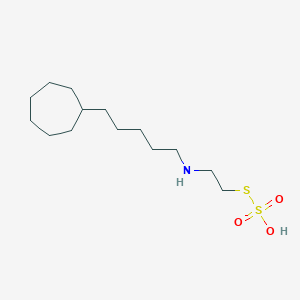
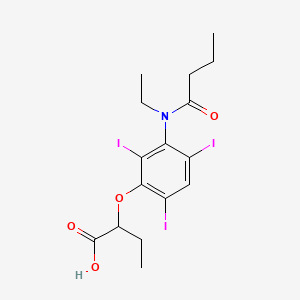

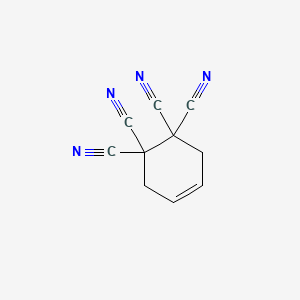
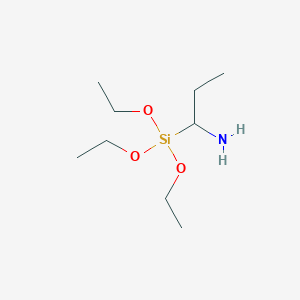
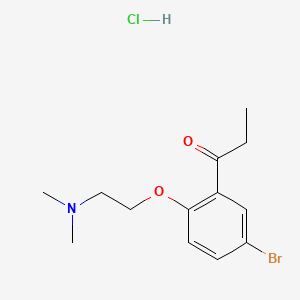
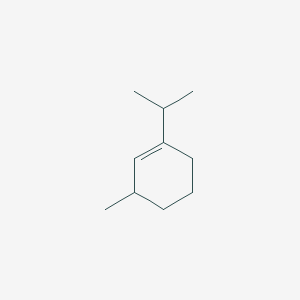
![ethyl 1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carboxylate;hydrochloride](/img/structure/B14707954.png)
![Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate](/img/structure/B14707966.png)
![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
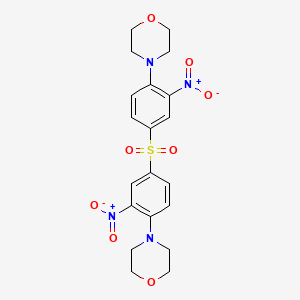
![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)
